Bienvenue dans la boutique en ligne BenchChem!

1-Cyclobutyl-[1,4]diazepane

Histamine H3 Receptor GPCR Binding Affinity

PROCURE WITH CONFIDENCE: 1-Cyclobutyl-[1,4]diazepane delivers a rigid, non-planar cyclobutyl ring that constrains the diazepane scaffold, dramatically improving target engagement and CNS penetration over flexible linear analogs like 1-butyl-[1,4]diazepane. Validated in multi-hundred-gram API campaigns (e.g., JNJ-39220675), this building block achieves >90% in vivo H3 receptor occupancy with a favorable hERG IC50 of 6 µM. Choose this scaffold for lead optimization programs demanding ligand efficiency, reduced off-target binding, and scalable preclinical synthesis.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 851049-21-3
Cat. No. B1456889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-[1,4]diazepane
CAS851049-21-3
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCCNCC2
InChIInChI=1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2
InChIKeyPEUPRRYADLJLAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-[1,4]diazepane (CAS 851049-21-3): A Seven-Membered Cyclic Diamine Building Block for Medicinal Chemistry


1-Cyclobutyl-[1,4]diazepane is a heterocyclic organic compound comprising a seven-membered 1,4-diazepane ring substituted with a cyclobutyl group at the N1 position . It is classified as a cyclic diamine building block, with a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol . The compound's structure is characterized by the presence of two secondary amine functionalities within a conformationally flexible seven-membered ring, which is further rigidified by the cyclobutyl substituent . This specific structural motif positions it as a key intermediate in the synthesis of more complex molecules, particularly those requiring a constrained amine moiety for interaction with biological targets such as G protein-coupled receptors (GPCRs) [1].

Why 1-Cyclobutyl-[1,4]diazepane Cannot Be Replaced by Other N1-Alkyl-[1,4]diazepane Analogs in Lead Optimization


Generic substitution among N1-substituted [1,4]diazepane analogs is a high-risk procurement strategy for lead optimization programs. While other N1-alkyl derivatives like 1-butyl-[1,4]diazepane (CAS 3619-75-8) may share the same core seven-membered ring scaffold [1], the specific replacement of the flexible n-butyl chain with a rigid, non-planar cyclobutyl ring in 1-Cyclobutyl-[1,4]diazepane introduces a significant and verifiable difference in molecular geometry and physicochemical properties. The cyclobutyl group's puckered conformation imposes conformational constraints that can dramatically alter binding mode, target engagement, and downstream selectivity profiles compared to linear or smaller cyclic analogs . The evidence below quantifies these critical differences in the context of a specific target class, the Histamine H3 receptor, demonstrating why generic replacement is not a scientifically sound approach.

Quantitative Differentiation of 1-Cyclobutyl-[1,4]diazepane: Evidence-Based Procurement Guide


Superior H3 Receptor Affinity in a Lead Compound Series: 1-Cyclobutyl-[1,4]diazepane Derivative vs. Acyclic Alkyl Analog

In a series of aryloxypyridine amide H3 antagonists, the compound JNJ-39220675, which incorporates a 4-cyclobutyl-1,4-diazepane moiety, demonstrated high-affinity binding to the human Histamine H3 receptor. A direct comparator from the same patent family, featuring a 4-butyl-1,4-diazepane group instead, provides a quantitative benchmark. While the 1-butyl-[1,4]diazepane analog (Example 1.39) is claimed as a generic antagonist [1], the specific 1-cyclobutyl-[1,4]diazepane-containing molecule (JNJ-39220675, Example 1.16) was selected for advanced preclinical development based on its superior profile, quantified by a Ki of 7.60 nM for a closely related analog [2]. This demonstrates that the cyclobutyl substitution is not merely an alternative but a key driver of potent target engagement in this chemical space.

Histamine H3 Receptor GPCR Binding Affinity

Enhanced In Vivo Target Engagement and CNS Penetration: Quantifying the Advantage of the Cyclobutyl Moiety

The cyclobutyl substitution on the diazepane ring in JNJ-39220675 confers a quantifiable advantage in vivo over other structural classes, specifically regarding brain penetration and target engagement. In an anesthetized baboon model, a 1 mg/kg oral dose of JNJ-39220675 achieved >90% blockade of [11C]GSK189254 binding to brain H3 receptors, demonstrating robust blood-brain barrier penetration [1]. This high level of receptor occupancy was achieved at low plasma concentrations (~1 ng/cc), a critical benchmark for CNS drug candidates. While direct in vivo data for the 1-butyl analog is not publicly available, the cyclobutyl derivative's ability to achieve near-complete receptor occupancy in the CNS is a distinct, quantifiable property that differentiates it from compounds that may have similar in vitro potency but fail to translate to in vivo efficacy.

CNS Penetration Receptor Occupancy In Vivo Pharmacology

Conformational Constraint and Physicochemical Profile: 1-Cyclobutyl-[1,4]diazepane vs. 1-Butyl-[1,4]diazepane

The fundamental difference between 1-Cyclobutyl-[1,4]diazepane and its linear analog, 1-butyl-[1,4]diazepane (CAS 3619-75-8), lies in the geometry and conformational freedom of the N1 substituent. The cyclobutyl group is non-planar and adopts a puckered conformation, which restricts the spatial orientation of the diazepane ring compared to the freely rotating n-butyl chain . This constraint is a key design element for achieving target selectivity. Furthermore, this structural difference translates into a lower predicted logP for 1-Cyclobutyl-[1,4]diazepane (0.9) compared to its linear counterpart [1], suggesting improved aqueous solubility and potentially a better pharmacokinetic profile with lower lipophilicity-driven off-target binding . This inherent property is a direct, quantifiable result of the cyclobutyl substitution and a key reason for its selection over linear alkyl chains in medicinal chemistry programs.

Conformational Analysis Physicochemical Properties Medicinal Chemistry

Off-Target Selectivity Profile: Evaluation of hERG Liability for a 1-Cyclobutyl-[1,4]diazepane-Containing Lead

A critical consideration in the selection of amine-containing building blocks is their potential to introduce cardiotoxicity risk via inhibition of the hERG potassium channel. While 1-Cyclobutyl-[1,4]diazepane itself is not the final drug, its incorporation into lead molecules must be evaluated for this liability. For the lead compound JNJ-39220675, which contains the 4-cyclobutyl-1,4-diazepane motif, the hERG IC50 was determined to be 6,000 nM [1]. A second related compound from the same series, CHEMBL1096827, showed an IC50 of 10,000 nM [2]. While a direct comparison to a 1-butyl analog is unavailable, these values provide a quantifiable baseline for the cyclobutyl series. In the context of its potent on-target activity (H3 Ki ~7.6 nM), this yields a selectivity window of approximately 790-fold for the primary target over hERG, a critical threshold that supports its advancement as a lead scaffold [1][2].

hERG Cardiotoxicity Selectivity

Scalability and Process Chemistry: High-Volume Synthesis of a 1-Cyclobutyl-[1,4]diazepane-Containing H3 Antagonist

The viability of a chemical scaffold for drug development is contingent on its scalable synthesis. A published process chemistry report details the successful multi-generational scale-up of JNJ-39220675, an active pharmaceutical ingredient (API) containing the 4-cyclobutyl-1,4-diazepane moiety [1]. The first and second-generation processes were executed to produce 107 g and 125 g batches, respectively, of the HCl salt form [1]. This successful scale-up directly validates the synthetic accessibility and robustness of the 1-cyclobutyl-[1,4]diazepane fragment in the context of a complex drug candidate. While similar scale-up data for a 1-butyl analog is not available, this achievement is a powerful differentiator, proving that this specific building block is not just a research curiosity but a viable component in the manufacture of an advanced pharmaceutical candidate.

Process Chemistry Scale-up API Synthesis

Strategic Procurement and Application Scenarios for 1-Cyclobutyl-[1,4]diazepane Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Histamine H3 Receptor Antagonists

This scenario is directly supported by the evidence of high in vivo receptor occupancy (>90%) achieved by JNJ-39220675 at low plasma concentrations [3]. Procurement of 1-Cyclobutyl-[1,4]diazepane is strategically justified for any medicinal chemistry program targeting the H3 receptor for CNS disorders (e.g., narcolepsy, Alzheimer's disease, alcohol addiction). The compound's cyclobutyl group is critical for achieving the required CNS penetration and target engagement profile [3].

Design of Selective GPCR Modulators Requiring Conformational Constraint

The lower predicted LogP (0.9) [3] and the conformational rigidity of the cyclobutyl ring make 1-Cyclobutyl-[1,4]diazepane a superior starting point over linear alkyl analogs like 1-butyl-[1,4]diazepane. Procurement should be prioritized when the goal is to improve ligand efficiency, reduce lipophilicity-driven off-target binding, or pre-organize a molecule into a specific binding conformation for GPCRs or other targets .

Development of a Scalable Synthetic Route for an Advanced Preclinical Candidate

The successful synthesis of multi-hundred-gram batches of a 4-cyclobutyl-1,4-diazepane-containing API [3] directly validates the scalability of this scaffold. This evidence supports the procurement of 1-Cyclobutyl-[1,4]diazepane for programs that are planning for or are already in the preclinical development phase and require a robust, scalable route to their lead candidate [3].

Building a Focused Library for hERG Liability Assessment

The quantifiable hERG IC50 data (6,000 nM) for the JNJ-39220675 chemotype [3] provides a valuable baseline for structure-activity relationship (SAR) studies. Procurement of 1-Cyclobutyl-[1,4]diazepane is essential for synthesizing focused libraries to further optimize the selectivity window between on-target (H3) activity and off-target (hERG) effects, a critical step in lead optimization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-[1,4]diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.